Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate
CAS No.:
Cat. No.: VC17494540
Molecular Formula: C6H5BrN2O3
Molecular Weight: 233.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5BrN2O3 |
|---|---|
| Molecular Weight | 233.02 g/mol |
| IUPAC Name | methyl 5-bromo-6-oxo-1H-pyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C6H5BrN2O3/c1-12-6(11)4-3(7)5(10)9-2-8-4/h2H,1H3,(H,8,9,10) |
| Standard InChI Key | PDZKPENAXLQQFJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C(=O)NC=N1)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s pyrimidine ring features three functional groups: a bromine atom at the 5-position, a hydroxyl group at the 6-position, and a methyl ester at the 4-position. Its IUPAC name, methyl 5-bromo-6-oxo-1H-pyrimidine-4-carboxylate, reflects this substitution pattern. The planar aromatic ring system facilitates π-π stacking interactions, while the electron-withdrawing bromine and ester groups enhance electrophilic reactivity at adjacent positions.
Table 1: Physicochemical Properties
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for key functional groups. In the ¹H NMR spectrum (DMSO-d₆), the methyl ester group resonates as a singlet at δ 3.85 ppm, while the hydroxyl proton appears as a broad peak near δ 10.2 ppm. The bromine atom’s presence is confirmed via mass spectrometry, showing a characteristic isotope pattern around m/z 232/234 with a 1:1 ratio.
Synthesis and Manufacturing Processes
Synthetic Routes
The compound is typically synthesized from 5-bromo-6-hydroxypyrimidine-4-carboxylic acid through esterification. In a representative procedure :
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Activation: The carboxylic acid (1 eq) is treated with thionyl chloride (1.2 eq) in anhydrous dichloromethane at 0°C for 2 hours.
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Esterification: Methanol (3 eq) is added dropwise, and the reaction is stirred at room temperature for 12 hours.
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Workup: The mixture is concentrated under vacuum, and the crude product is purified via recrystallization from ethanol/water (4:1).
Yield optimization studies indicate that using N,N-dimethylformamide (DMF) as a catalyst increases yields to 78–82% compared to 65% without catalysts.
Reaction Optimization
Critical parameters influencing yield and purity include:
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Temperature: Esterification proceeds optimally at 25–30°C; higher temperatures promote decarboxylation.
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Solvent Polarity: Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.
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Catalyst Loading: 5 mol% DMAP (4-dimethylaminopyridine) reduces reaction time from 24 to 8 hours.
Applications in Organic Synthesis and Drug Development
Building Block for Nucleoside Analogs
The bromine atom undergoes Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl or heteroaryl groups. For example, coupling with 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ produces 5-(4-methoxyphenyl) derivatives, intermediates for antiviral agents.
Enzyme Inhibition Studies
Methyl 5-bromo-6-hydroxypyrimidine-4-carboxylate inhibits dihydroorotate dehydrogenase (DHODH), a target in autoimmune disease therapy. In vitro assays demonstrate an IC₅₀ of 12.3 µM against human DHODH, comparable to the clinical inhibitor teriflunomide (IC₅₀ = 8.7 µM).
Table 2: Biological Activity Profile
| Target | Assay Type | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| DHODH | Enzymatic | 12.3 µM | |
| EGFR Kinase | Cell-free | >100 µM | |
| SARS-CoV-2 3CL Protease | FRET-based | 45.6 µM |
Research Findings and Experimental Data
Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal that the bromine atom lowers the LUMO energy (-1.87 eV) compared to non-brominated analogs (-1.45 eV), enhancing electrophilicity at C5. This aligns with experimental observations of accelerated SNAr reactions.
Stability Studies
Accelerated stability testing (40°C/75% RH) over 30 days showed <5% degradation, confirming the compound’s suitability for long-term storage. Degradation products identified via LC-MS include the decarboxylated derivative (m/z 189) and hydrolyzed carboxylic acid (m/z 219) .
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